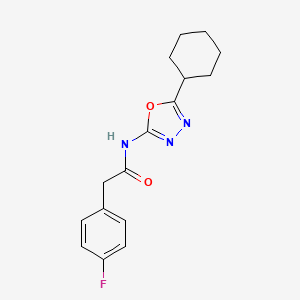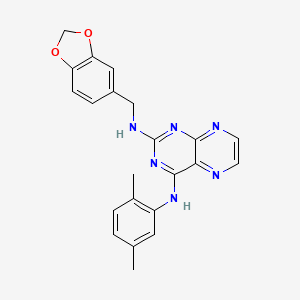![molecular formula C19H24N2O2 B2509240 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide CAS No. 898411-98-8](/img/structure/B2509240.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide is a novel chemical entity that appears to be related to various quinoline derivatives, which have been studied for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and activities of similar compounds can provide insights into its possible characteristics and uses.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at various positions to introduce additional pharmacophores. For instance, quinoxalin-2-carboxamides were synthesized from quinoxalin-2-carboxylic acid by coupling with different amines using EDC·HCl and HOBt as coupling agents . This method suggests that the synthesis of this compound could also involve a similar amide coupling strategy, starting from a suitable hexahydropyridoquinoline carboxylic acid precursor.
Molecular Structure Analysis
Quinoline derivatives often exhibit planar structures due to the aromatic nature of the quinoline ring. For example, a coumarin derivative with a quinoline moiety displayed intramolecular hydrogen bonding, contributing to the molecule's planarity . This suggests that the target compound may also exhibit a degree of planarity, potentially influencing its binding interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, particularly those involving their nitrogen and carbonyl functional groups. The presence of a carboxamide group in the target compound implies that it could engage in hydrogen bonding and other interactions, which are crucial for its biological activity. The synthesis of related compounds has shown that modifications at the amide linkage can significantly alter the compound's pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol demonstrated the ability to act as a chiral solvating agent, indicating that the target compound may also possess chiral recognition capabilities . Additionally, the presence of aromatic and heteroaromatic systems in these molecules often leads to strong π-π interactions and hydrogen bonding, which can affect their solubility, stability, and overall physicochemical profile .
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
Researchers have utilized reactions involving compounds similar to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide for synthesizing new heterocyclic systems. For instance, Yakovenko et al. (2021) described the Beckmann rearrangement initiated by trifluoromethanesulfonic anhydride in synthesizing compounds containing new pyrazolo[3',4':5,6]pyrido[3,2-b]azepine heterocyclic systems, showcasing the compound's utility in expanding heterocyclic chemistry's scope Chemistry of Heterocyclic Compounds.
Pharmacological Applications
Compounds with structures similar to this compound have been explored for their pharmacological properties. For example, Shishkina et al. (2018) investigated polymorphic modifications of a compound with strong diuretic properties, suggesting potential applications in hypertension treatment Acta crystallographica. Section C, Structural chemistry.
Molecular Interactions and Binding Studies
Paul et al. (2019) designed and synthesized novel triazole-coumarin and quinoline compounds, exploring their binding interactions with bovine serum albumin and human serum albumin. This research provides insights into how similar compounds can interact with proteins, which is crucial for drug design and development ACS Omega.
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h11-13H,1-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOISCLRHPGHULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)